molecular formula C22H19FN2O2S B11333329 2-(4-fluorophenoxy)-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylacetamide

2-(4-fluorophenoxy)-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylacetamide

Cat. No.: B11333329
M. Wt: 394.5 g/mol
InChI Key: AFZNMIWQLZFBKP-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENOXY)-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLACETAMIDE is a complex organic compound that features a combination of fluorophenoxy, indole, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENOXY)-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Indole Derivative: This step involves the synthesis of the indole derivative through cyclization reactions.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic substitution reactions.

    Coupling with Thiophene: The thiophene group is coupled using cross-coupling reactions such as Suzuki or Stille coupling.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENOXY)-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4-FLUOROPHENOXY)-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENOXY)-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-INDOL-3-YL)ACETONITRILE: A compound with similar indole structure but different functional groups.

    4,5-DIPHENYL-1H-IMIDAZOLE: Another heterocyclic compound with different core structure.

Uniqueness

2-(4-FLUOROPHENOXY)-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLACETAMIDE is unique due to its combination of fluorophenoxy, indole, and thiophene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H19FN2O2S

Molecular Weight

394.5 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylacetamide

InChI

InChI=1S/C22H19FN2O2S/c1-25(21(26)14-27-16-10-8-15(23)9-11-16)22(20-7-4-12-28-20)18-13-24-19-6-3-2-5-17(18)19/h2-13,22,24H,14H2,1H3

InChI Key

AFZNMIWQLZFBKP-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=CS1)C2=CNC3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)F

Origin of Product

United States

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